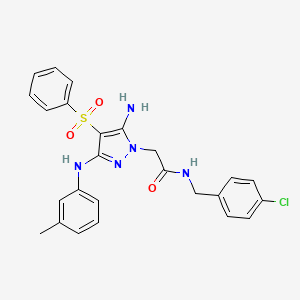

2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN5O3S/c1-17-6-5-7-20(14-17)29-25-23(35(33,34)21-8-3-2-4-9-21)24(27)31(30-25)16-22(32)28-15-18-10-12-19(26)13-11-18/h2-14H,15-16,27H2,1H3,(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZBVBMDXIRHCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article delves into the biological properties, synthesis, and research findings associated with this compound.

Molecular Formula and Weight

- Molecular Formula : C24H22ClN5O3S

- Molecular Weight : 479.53 g/mol

- CAS Number : 1020502-25-3

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of functional groups such as amino, sulfonyl, and chlorobenzyl enhances its potential reactivity and interaction with various biological targets.

Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. This specific compound may inhibit specific kinases or enzymes involved in disease processes, although detailed mechanisms are still under investigation.

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro experiments indicated that the compound effectively reduced the viability of various cancer cell lines, suggesting potential as an anticancer agent . -

Anti-inflammatory Properties :

Similar compounds have been reported to possess anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This activity could be attributed to the sulfonamide group present in the structure, which is known to enhance anti-inflammatory responses . -

Enzyme Inhibition Studies :

Research has focused on the inhibition of p21-activated kinases (PAK), which are involved in multiple signaling pathways related to cancer progression. The compound's interaction with PAK has been explored, showing promising inhibitory effects .

Data Table: Biological Activity Overview

Synthesis and Characterization

The synthesis of This compound typically involves several steps:

- Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Introduction of Sulfonamide Group : The incorporation of a sulfonamide group is achieved through sulfonation reactions.

- Acetamide Formation : The final step involves acetamide formation through acylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a similar structure to 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The presence of the sulfonamide group is particularly noteworthy as it enhances the binding affinity to bacterial enzymes, contributing to its effectiveness.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various human cancer cell lines. Studies suggest that modifications in the chemical structure can enhance selectivity and potency against cancer cells . For example, similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor growth, thereby reducing cell proliferation . The mechanism of action is believed to involve the inhibition of critical pathways associated with cell division and metabolism.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence that compounds like this compound may possess anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation, where such compounds could serve as potential therapeutic agents.

Antitubercular Activity

A study focusing on substituted pyrazolo derivatives evaluated their efficacy against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited promising antitubercular activity, suggesting that structural similarities with our compound may confer similar benefits .

Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) revealed that several derivatives of the compound were non-toxic at effective concentrations against bacterial strains. This favorable safety profile supports further development for clinical applications .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis with low IC50 values |

| Anticancer | Inhibits cancer cell proliferation; targets key enzymes related to tumor growth |

| Anti-inflammatory | Potential therapeutic application in chronic inflammatory diseases |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Electronic and Lipophilicity Profiles

- LogP Predictions: The 4-chlorobenzyl group likely increases logP vs. ’s 2-chlorobenzyl (less lipophilic) or ’s cyano-substituted pyrazole (more polar).

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

Methodological Answer : The synthesis involves multi-step reactions with precise control of conditions. Key steps include:

- Coupling Reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or aldehydes under reflux in ethanol or dioxane .

- Sulfonylation : Introduction of the phenylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) at 0–5°C to prevent side reactions .

- Acetamide Formation : Reaction of the intermediate with chloroacetyl chloride in dioxane, followed by purification via recrystallization (ethanol-DMF mixture) .

- Optimization : Temperature (20–25°C for coupling), pH control (neutral to slightly basic), and stoichiometric ratios (1:1 molar equivalents for key intermediates) are critical for yields >70% .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., m-tolylamino and 4-chlorobenzyl groups) and pyrazole ring connectivity .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns consistent with the sulfonyl and acetamide groups .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~1350 cm⁻¹ (S=O stretch of sulfonyl) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. Strategies include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across multiple cell lines .

- Purity Validation : Ensure >95% purity via HPLC and compare batch-specific data .

- Structural Analogues : Benchmark against compounds with similar substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer :

-

Systematic Substituent Variation :

Substituent Position Modification Example Observed Activity Change Reference Pyrazole C-4 Phenylsulfonyl → Methylsulfonyl Reduced anticancer activity Acetamide N-Substituent 4-Chlorobenzyl → 4-Fluorobenzyl Enhanced antimicrobial potency m-Tolylamino Group Meta-methyl → Para-nitro Loss of anti-inflammatory activity -

Computational Modeling : Use docking simulations (e.g., AutoDock) to predict binding affinity to targets like COX-2 or kinase enzymes .

-

In Vitro/In Vivo Correlation : Validate SAR hypotheses using murine models for pharmacokinetics and toxicity profiling .

Q. How can researchers identify the primary molecular target of this compound?

Methodological Answer :

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates to isolate binding proteins, followed by LC-MS/MS identification .

- Gene Knockout Studies : Use CRISPR-Cas9 to delete putative targets (e.g., EGFR, mTOR) and assess activity loss .

- Thermal Shift Assays : Monitor protein denaturation temperatures in the presence of the compound to identify stabilized targets .

- Transcriptomic Profiling : RNA-seq to detect pathway enrichment (e.g., apoptosis, inflammation) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.